2-氯丁香醛

描述

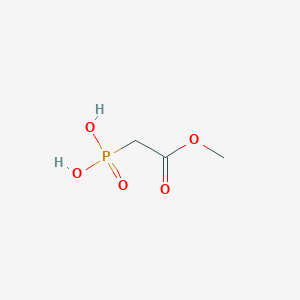

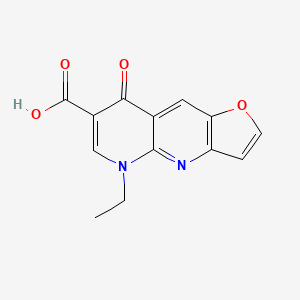

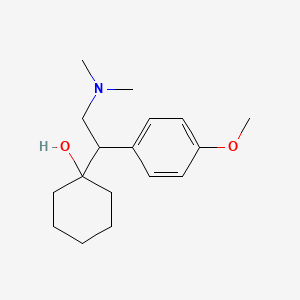

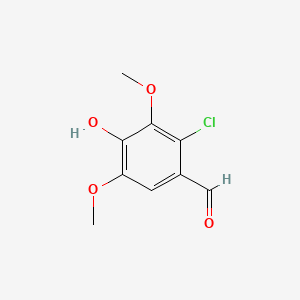

2-Chlorosyringaldehyde is a chemical compound with the molecular formula C9H9ClO4 . It has an average mass of 216.618 Da and a monoisotopic mass of 216.018936 Da . It is also known by other names such as 2-Chloro-4-hydroxy-3,5-dimethoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Chlorosyringaldehyde consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The detailed 3D structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

2-Chlorosyringaldehyde has a molecular formula of C9H9ClO4, an average mass of 216.618 Da, and a monoisotopic mass of 216.018936 Da . More detailed physical and chemical properties would require specific experimental measurements or computations.科学研究应用

废水暴露生物监测:2-CSA 已被确认为鱼类中废水暴露的敏感生物标志物,特别是在沙平头鱼物种中。它对于监测二氧化氯漂白的桉树浆废水特别有用。其主要代谢物 2-氯-4-羟基-3,5-二甲氧基苄醇 (2-CB-OH) 在鱼胆汁中的浓度受鱼的摄食状态的影响,在环境监测应用中应考虑这一点 (Brumley 等,1998).

分子结构研究:对与 2-CSA 相似的化合物 2-氯苯甲醛的分子结构进行的电子衍射研究,有助于理解此类化合物的物理特性。这包括分子的排列方式以及该化合物的不同构象异构体(顺式和反式)如何以不同比例存在 (Schāfer 等,1976).

漂白硬木废水的指标:2-CSA 作为二氧化氯漂白桉树浆中产生的一种主要氯化酚,用于评估漂白硬木废水的环境影响。其在鱼胆汁中的代谢物 2-CB-醇的量与 2-CSA 的剂量直接相关,使其成为此类环境监测的潜在指标 (Haritos 等,1995).

绿色化学的教学模型:在绿色化学背景下,2-氯苯甲醛已用于康尼扎罗反应中,这是教授本科生的重要教育模型。该反应展示了在无溶剂环境中醛的转化,符合绿色化学原理 (Phonchaiya 等,2009).

星体生物学分子的形成:在星体生物学中,研究通过 CO 分子的表面氢化形成乙醇酸和乙二醇,表明太空中可能形成复杂的有机分子。这项研究可能间接涉及星际环境中 2-CSA 等分子的研究 (Fedoseev 等,2015).

属性

IUPAC Name |

2-chloro-4-hydroxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-3-5(4-11)7(10)9(14-2)8(6)12/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIHRCLOUQZXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7072838 | |

| Record name | 2-Chlorosyringaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorosyringaldehyde | |

CAS RN |

76341-69-0 | |

| Record name | Benzaldehyde, 2-chloro-4-hydroxy-3,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076341690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorosyringaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main source of 2-Chlorosyringaldehyde in the environment?

A1: 2-Chlorosyringaldehyde is primarily produced during the bleaching of wood pulp, specifically eucalypt kraft pulp, using chlorine-based methods [, ]. This compound is a byproduct of the reaction between chlorine and lignin, a complex polymer found in wood.

Q2: How does 2-Chlorosyringaldehyde behave in the environment?

A2: While its persistence and degradation pathways are not fully understood, studies suggest 2-Chlorosyringaldehyde can bind to organic matter in the environment []. This binding can impact its bioavailability and toxicity to aquatic organisms. Furthermore, research has shown that ubiquitous fungi may play a role in chlorinating lignin, potentially contributing to the natural production of chlorinated aromatic compounds like 2-Chlorosyringaldehyde [].

Q3: Can 2-Chlorosyringaldehyde be used as a marker of exposure to pulp mill effluent?

A3: Yes, research has shown that 2-Chlorosyringaldehyde and its metabolites can serve as sensitive and specific biomarkers of exposure to bleached hardwood effluent in fish [, ].

Q4: How is 2-Chlorosyringaldehyde metabolized in fish?

A4: Studies using sand flathead (Platycephalus bassensis) have identified the major metabolite of 2-Chlorosyringaldehyde as 2-chloro-4-hydroxy-3,5-dimethoxy-benzylalcohol (2-CB-OH) [, ]. This metabolite is formed through the reduction of the aldehyde group in 2-CSA. Both 2-CSA and 2-CB-OH are often found conjugated to glucuronide or sulphate groups in fish bile, increasing their water solubility and facilitating excretion [].

Q5: How does the concentration of 2-Chlorosyringaldehyde metabolites in fish bile relate to exposure?

A5: Research indicates a positive correlation between the concentration of 2-CB-OH in fish bile and the level of exposure to 2-Chlorosyringaldehyde []. This suggests that measuring 2-CB-OH in fish bile can be a valuable tool for monitoring the potential impact of pulp mill effluent on aquatic ecosystems.

Q6: Are there factors that can influence the levels of 2-Chlorosyringaldehyde metabolites in fish bile?

A6: Yes, factors like the duration of exposure, feeding status of the fish, and bile volume can influence measured concentrations of 2-CB-OH []. For instance, fish with empty stomachs showed significantly higher 2-CB-OH concentrations in their bile compared to fish with full stomachs []. Therefore, these factors need to be considered when interpreting biomarker data in field studies.

Q7: What analytical techniques are used to measure 2-Chlorosyringaldehyde and its metabolites?

A7: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly employed to identify and quantify 2-Chlorosyringaldehyde and its metabolites in environmental samples and fish bile [, , ]. Accurate analysis often requires derivatization steps, such as acetylation, to improve the volatility and detectability of these compounds.

Q8: What is the molecular formula and molecular weight of 2-Chlorosyringaldehyde?

A8: The molecular formula for 2-Chlorosyringaldehyde is C9H9ClO4, and its molecular weight is 216.61 g/mol [].

Q9: Is there information available regarding the solubility of 2-Chlorosyringaldehyde?

A9: Yes, studies have investigated the aqueous solubility of 2-Chlorosyringaldehyde alongside other chlorinated phenolic compounds []. This information is valuable for understanding its fate and behavior in aquatic environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。